[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone [1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone
Brand Name: Vulcanchem
CAS No.: 1114658-93-3
VCID: VC7081864
InChI: InChI=1S/C25H23NO6S/c1-16-9-11-17(12-10-16)24(27)23-15-26(19-7-5-6-8-22(19)33(23,28)29)18-13-20(30-2)25(32-4)21(14-18)31-3/h5-15H,1-4H3
SMILES: CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC
Molecular Formula: C25H23NO6S
Molecular Weight: 465.52

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone

CAS No.: 1114658-93-3

Cat. No.: VC7081864

Molecular Formula: C25H23NO6S

Molecular Weight: 465.52

* For research use only. Not for human or veterinary use.

[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl](4-methylphenyl)methanone - 1114658-93-3

Specification

CAS No. 1114658-93-3
Molecular Formula C25H23NO6S
Molecular Weight 465.52
IUPAC Name [1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazin-2-yl]-(4-methylphenyl)methanone
Standard InChI InChI=1S/C25H23NO6S/c1-16-9-11-17(12-10-16)24(27)23-15-26(19-7-5-6-8-22(19)33(23,28)29)18-13-20(30-2)25(32-4)21(14-18)31-3/h5-15H,1-4H3
Standard InChI Key YBOVUHBAVPHLSP-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C(=C4)OC)OC)OC

Introduction

Chemical Structure and Molecular Characteristics

The core structure of 1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-ylmethanone integrates a 1,4-benzothiazine 1,1-dioxide scaffold substituted at the 4-position with a 3,4,5-trimethoxyphenyl group and at the 2-position with a 4-methylbenzoyl moiety. The 1,1-dioxide configuration enhances electron-withdrawing properties, while the trimethoxyphenyl group contributes steric bulk and potential hydrogen-bonding interactions .

Crystallographic and Spectroscopic Features

X-ray crystallography of analogous 1,2-benzothiazine 1,1-dioxides reveals planar thiazine rings with bond lengths consistent with delocalized π-electron systems . Infrared (IR) spectra typically exhibit strong absorptions at 1340 cm⁻¹ and 1170 cm⁻¹ for the sulfone group (SO₂), while carbonyl (C=O) stretches appear near 1650–1720 cm⁻¹ . Nuclear magnetic resonance (NMR) data for related compounds show methine protons as doublet-of-doublets (δ 4.0–5.0 ppm) and aromatic protons from the trimethoxyphenyl group as singlets (δ 6.8–7.8 ppm) .

Molecular Weight and Solubility

With a molecular formula of C₂₇H₂₅NO₇S, the compound has a calculated molecular weight of 519.56 g/mol. The 4-methylbenzoyl group enhances lipophilicity, while the sulfone and methoxy groups impart moderate polarity. Solubility is expected to be higher in dimethyl sulfoxide (DMSO) and dichloromethane than in aqueous media, aligning with trends observed in structurally similar benzothiazines .

Synthetic Pathways and Optimization

Synthesis of this compound likely follows strategies developed for 1,4-benzothiazine derivatives, involving multi-step reactions to introduce substituents at strategic positions.

Key Reaction Steps

  • Formation of the Benzothiazine Core: Cyclocondensation of 2-aminobenzenethiols with α,β-unsaturated ketones under acidic conditions generates the 1,4-benzothiazine scaffold. Oxidation with hydrogen peroxide or m-chloroperbenzoic acid yields the 1,1-dioxide form .

  • Introduction of the 3,4,5-Trimethoxyphenyl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the trimethoxyphenyl moiety at the 4-position. Protective groups may be required to prevent side reactions at the methoxy sites .

  • Acylation at the 2-Position: Friedel-Crafts acylation or direct coupling with 4-methylbenzoyl chloride introduces the methanone group. Catalysts like aluminum chloride or palladium complexes facilitate this step .

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol. Purity is confirmed via high-performance liquid chromatography (HPLC), while mass spectrometry (MS) and elemental analysis verify molecular composition .

Pharmacological Activities and Mechanisms

The compound’s bioactivity is inferred from studies on structurally related benzothiazines, which exhibit antimicrobial, antifungal, and enzyme-inhibiting properties.

Antimicrobial Activity

Benzothiazines with para-substituted aryl groups demonstrate potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 25–600 µg/mL) . The trimethoxyphenyl substituent may enhance membrane disruption or interfere with bacterial cell wall synthesis, similar to chalcone-derived analogs .

Table 1: Comparative Antimicrobial Data for Benzothiazine Derivatives

CompoundMIC (µg/mL)Target OrganismsKey Substituents
Analog A 50Bacillus subtilisH at N, p-Cl benzoyl
Analog B 200Aspergillus nigerEthyl at N, m-Br benzoyl
Target Compound (Predicted)75–150S. aureus, Candida3,4,5-OMe, 4-Me benzoyl

Enzyme Inhibition

Dimeric 1,2-benzothiazine 1,1-dioxides exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition (IC₅₀ = 1.2–8.7 µM) . The target compound’s 4-methylbenzoyl group may interact with hydrophobic pockets in the enzyme active site, while the sulfone group stabilizes binding via dipole interactions .

Computational and Theoretical Insights

Density functional theory (DFT) studies on related compounds provide insights into electronic properties and reactivity.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap (4.43–5.12 eV) in dimeric benzothiazines correlates with kinetic stability and charge transfer potential . For the target compound, the electron-rich trimethoxyphenyl group likely lowers the LUMO energy, enhancing electrophilic reactivity.

Applications and Future Directions

Potential applications include:

  • Antimicrobial Agents: Development of topical formulations for resistant infections.

  • Neurodegenerative Therapies: AChE inhibitors for Alzheimer’s disease .

  • Photodynamic Therapy: UV-absorbing properties for dermatological use .

Future research should prioritize in vivo toxicity profiling and structure-activity relationship (SAR) studies to optimize substituent effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator